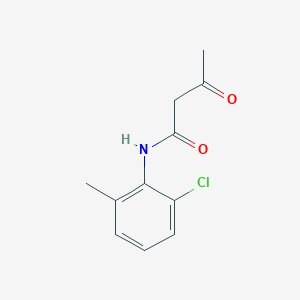

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVXULLHSFITHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602996 | |

| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91089-62-2 | |

| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a significant acetoacetamide derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). We present a robust synthetic protocol, grounded in established chemical principles, and detail a multi-technique analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

This compound, with the empirical formula C₁₁H₁₂ClNO₂, belongs to the class of β-ketoamides.[1] This structural motif is a cornerstone in synthetic organic chemistry due to its versatile reactivity, primarily stemming from the active methylene group flanked by two carbonyl functionalities. This inherent reactivity allows for a wide range of subsequent chemical transformations, making it a valuable building block.

The strategic importance of this particular molecule is underscored by the presence of the N-(2-chloro-6-methylphenyl) moiety in advanced pharmaceutical agents. Notably, this fragment is a key component of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[2] Therefore, mastering the synthesis of this compound is a critical first step for research and development programs aimed at creating novel therapeutics and other complex chemical entities. This guide provides the necessary expertise to reliably synthesize and unequivocally characterize this compound.

Synthesis Methodology: Acetoacetylation of 2-Chloro-6-methylaniline

The synthesis of this compound is most efficiently achieved via the acetoacetylation of 2-chloro-6-methylaniline. While reactions with reagents like ethyl acetoacetate are viable, the use of diketene is often preferred in industrial settings for its high reactivity and atom economy, typically leading to higher yields.[3][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diketene β-lactone ring. This is followed by the opening of the strained four-membered ring to yield the stable amide product. The reaction is generally exothermic and proceeds rapidly.

Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 3, will confirm the synthesis of the target compound.

Materials and Reagents:

-

2-Chloro-6-methylaniline (CAS: 87-63-8)[5]

-

Diketene (CAS: 674-82-8)[6]

-

Toluene (Anhydrous)

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge 14.16 g (0.1 mol) of 2-chloro-6-methylaniline and 100 mL of anhydrous toluene.

-

Initiation: Begin stirring the solution to ensure homogeneity.

-

Reagent Addition: Slowly add 8.41 g (0.1 mol) of diketene dropwise via the dropping funnel over a period of 30-45 minutes. A slight exotherm may be observed; maintain the reaction temperature between 25-35 °C using a water bath if necessary. Causality Note: The controlled addition of diketene is crucial to manage the reaction's exothermicity and prevent the formation of side products.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v), observing the consumption of the starting aniline.

-

Product Isolation: Upon completion, the product often precipitates from the toluene solution. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected molecular weight is 225.67 g/mol .

Synthesis Workflow Visualization

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach ensures the identity and quality of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol |

Spectroscopic Analysis

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the formation of the amide and the presence of the ketone.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3250-3300 | N-H Stretch (Amide) |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2950-2850 | C-H Stretch (Aliphatic) |

| ~1715 | C=O Stretch (Ketone) |

| ~1670 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend (Amide II) |

| ~1600, ~1470 | C=C Stretch (Aromatic) |

| ~780 | C-Cl Stretch |

Rationale: The presence of two distinct carbonyl peaks (ketone and amide I) and the N-H stretch are primary indicators of successful synthesis.[7][8]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation. It is important to note that β-ketoamides can exist in equilibrium with their enol tautomer, which can lead to two sets of signals in the NMR spectra. The ratio of these tautomers is often dependent on the solvent used.[7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |

| ~8.5-9.5 | Broad Singlet | 1H | Amide N-H |

| ~7.2-7.4 | Multiplet | 3H | Aromatic CH |

| ~3.6 | Singlet | 2H | -CO-CH₂ -CO- |

| ~2.3 | Singlet | 3H | Aromatic -CH₃ |

| ~2.2 | Singlet | 3H | Ketone -CO-CH₃ |

Expert Insight: The broadness of the amide proton signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The appearance of a vinyl proton signal around 5-6 ppm would indicate the presence of the enol tautomer.[7]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Keto Form) |

| ~205 | C =O (Ketone) |

| ~165 | C =O (Amide) |

| ~135-138 | Aromatic Quaternary C (C-Cl, C-N) |

| ~125-130 | Aromatic C H |

| ~50 | -C H₂- (Methylene) |

| ~30 | -C H₃ (Ketone) |

| ~18 | Ar-C H₃ (Aromatic) |

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

| m/z Value | Assignment |

| ~225 / 227 | [M]⁺ / [M+2]⁺ Molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |

| ~182 / 184 | [M - COCH₃]⁺ |

| ~141 / 143 | [Cl(CH₃)C₆H₃NH₂]⁺ Fragment |

| 43 | [CH₃CO]⁺ |

Trustworthiness Check: The characteristic isotopic pattern for chlorine (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks) is a definitive piece of evidence for the presence of a chlorine atom in the structure.

Characterization Workflow Visualization

Conclusion

This guide has detailed an efficient and reliable method for the synthesis of this compound using diketene, a process well-suited for both laboratory and potential scale-up applications. The comprehensive characterization workflow, employing FTIR, NMR, and Mass Spectrometry, provides a robust system for verifying the structural integrity and purity of the final product. The protocols and insights presented herein are designed to empower researchers and drug development professionals to confidently produce and validate this key chemical intermediate, facilitating advancements in medicinal chemistry and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate.

- Wikipedia. (2023, December 2). Diketene.

- ChemScene. (n.d.). This compound.

- BenchChem. (2025). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide.

- BenchChem. (2025). Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis.

- PubChem. (n.d.). 2-Chloro-6-methylaniline.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diketene - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By drawing upon data from analogous acetoacetanilide derivatives, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this molecule. The methodologies for spectral acquisition are detailed, and the logic behind the interpretation of the predicted data is thoroughly explained, ensuring a self-validating approach to structural elucidation.

Introduction: The Structural and Chemical Landscape

This compound belongs to the class of acetoacetanilides, which are characterized by a β-ketoamide functional group. This structural motif imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of various heterocyclic compounds and molecules with potential pharmacological activity. The accurate characterization of its molecular structure is paramount for its application in further research and development. This guide provides an in-depth look at the expected spectroscopic data that would confirm the identity and purity of this compound.

Molecular Structure:

-

Systematic Name: this compound

-

Molecular Formula: C₁₁H₁₂ClNO₂[1]

-

Molecular Weight: 225.67 g/mol [1]

-

CAS Number: 20139-59-5

The molecule consists of a 2-chloro-6-methylaniline moiety linked via an amide bond to an acetoacetyl group. The presence of aromatic and aliphatic protons, carbonyl groups (ketone and amide), a secondary amide, and a chlorinated aromatic ring will give rise to distinct signals in its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework. Due to the nature of β-dicarbonyl compounds, this molecule can exist in equilibrium between its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, can lead to the observation of two sets of signals in the NMR spectra, with the ratio depending on the solvent, temperature, and concentration[2]. The following data is predicted for the predominant keto tautomer in a common deuterated solvent like CDCl₃.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Singlet (broad) | 1H | N-H | The amide proton is expected to be deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and potential hydrogen bonding. |

| ~7.1 - 7.4 | Multiplet | 3H | Aromatic H | The three protons on the substituted phenyl ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl group. |

| ~3.6 | Singlet | 2H | -CO-CH₂ -CO- | The methylene protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in the upfield region. |

| ~2.2 | Singlet | 3H | -CO-CH₃ | The terminal methyl protons of the acetoacetyl group are adjacent to a carbonyl group and will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | Ketone C =O | The ketone carbonyl carbon is typically found in the most downfield region of the spectrum. |

| ~165 | Amide C =O | The amide carbonyl carbon is also significantly deshielded, but generally appears slightly upfield from the ketone carbonyl. |

| ~135 - 140 | Aromatic C -Cl & C -CH₃ | The aromatic carbons directly attached to the chlorine and methyl groups will have their chemical shifts influenced by the electronegativity and inductive effects of these substituents. |

| ~125 - 130 | Aromatic C -H | The protonated aromatic carbons will resonate in this region. |

| ~130 - 135 | Aromatic C -N | The aromatic carbon bonded to the amide nitrogen will be shifted downfield. |

| ~50 | -CO-C H₂-CO- | The methylene carbon, being flanked by two carbonyl groups, will appear in the midfield region. |

| ~30 | -CO-C H₃ | The terminal methyl carbon of the acetoacetyl group will be in the upfield aliphatic region. |

| ~18 | Ar-C H₃ | The methyl carbon attached to the aromatic ring will also be in the upfield aliphatic region. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium[2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: Predicted ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3300 - 3200 | N-H Stretch | Secondary Amide | The N-H stretching vibration in secondary amides typically appears as a sharp to moderately broad band in this region. |

| ~3100 - 3000 | C-H Stretch | Aromatic | The C-H stretching vibrations of the aromatic ring are expected in this region. |

| ~3000 - 2850 | C-H Stretch | Aliphatic | The C-H stretching vibrations of the methyl and methylene groups will appear here. |

| ~1720 | C=O Stretch | Ketone | The carbonyl stretch of the ketone is expected to be a strong, sharp band. |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide | The amide I band, primarily due to C=O stretching, is a very strong and characteristic absorption. |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | The amide II band arises from a combination of N-H bending and C-N stretching and is another key indicator of the amide group. |

| ~1360 | C-H Bend | Methyl | The symmetric bending of the C-H bonds in the methyl groups will give rise to an absorption in this region. |

| ~1250 - 1150 | C-N Stretch | Amide | The stretching vibration of the C-N bond in the amide linkage is expected here. |

| ~800 - 700 | C-Cl Stretch | Aryl Halide | The C-Cl stretching vibration for an aryl chloride typically appears in this fingerprint region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a solid dispersion in a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 225, corresponding to the nominal mass of the molecule. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 227 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Major Fragment Ions: Electron ionization (EI) would likely induce fragmentation at the weaker bonds of the molecule. Key predicted fragmentations include:

-

Loss of the acetyl group (-COCH₃): A fragment ion at m/z = 182 would result from the cleavage of the C-C bond between the methylene and the terminal carbonyl group.

-

Cleavage of the amide bond: Fragmentation at the amide bond could lead to the formation of the 2-chloro-6-methylphenyl isocyanate ion or the 2-chloro-6-methylaniline cation.

-

McLafferty rearrangement: If the keto-enol tautomer is present, a McLafferty rearrangement could occur.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization method that would likely result in a more prominent molecular ion peak and less fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and mass spectrometry provides a powerful and self-validating toolkit for the structural characterization of this compound. While this guide presents predicted data, it is grounded in the fundamental principles of spectroscopy and informed by the analysis of structurally similar compounds. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will verify the molecular weight and provide insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as an essential reference for any researcher or scientist working with this compound, ensuring its unambiguous identification and quality assessment.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved January 21, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved January 21, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4- (trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (n.d.). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-(3-chloro-2-methylphenyl)-3-oxobutanamide. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). (2E)-3-(2,6-dichlorophenyl)-N-(2-methylphenyl)-2-propenamide. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). Butanamide, 4-(2-methoxy-4-methylphenyl)-N-(2,5-dichlorophenyl)-. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). A meta-analysis of molecular spectroscopy databases, and prospects of molecule detection with some future facilities. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-o-acetacetotoluidide (CAS No. 91089-62-2): Properties, Synthesis, and Applications in Organic Pigment Manufacturing

Foreword: Unveiling a Key Chromophoric Building Block

In the vast landscape of industrial organic chemistry, certain molecules, while not household names, form the fundamental pillars upon which vibrant colors are built. 6-Chloro-o-acetacetotoluidide, identified by the CAS number 91089-62-2, is one such pivotal intermediate. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. Herein, we will dissect the essential properties of this compound, delve into its synthetic pathways, and illuminate its primary role as a precursor in the manufacturing of high-performance azo pigments. Our focus will be on providing not just data, but a deeper understanding of the causality behind its reactivity and application, grounded in established chemical principles and supported by verifiable references.

Compound Identification and Physicochemical Profile

6-Chloro-o-acetacetotoluidide, also known by its IUPAC name N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, is a fine chemical intermediate belonging to the acetoacetanilide family.[1][2] Its molecular structure, featuring a reactive acetoacetyl group and a substituted aromatic ring, makes it an ideal coupling component in the synthesis of various organic colorants.

A summary of its key physicochemical properties is presented in the table below for quick reference. It is important to note that some physical properties, such as melting and boiling points, may not be readily available in all public sources due to the compound's primary use as an intermediate rather than a final product.

| Property | Value | Source(s) |

| CAS Number | 91089-62-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Chloro-o-acetacetotoluidide | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 225.67 g/mol | [1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically ≥99% for synthesis applications | [2] |

Further detailed properties such as specific heat capacity and vapor pressure are not widely published for this intermediate. For precise process design, experimental determination is recommended.

The Chemistry of Color: Synthesis and Mechanism of Action

The industrial significance of 6-Chloro-o-acetacetotoluidide lies in its role as a coupling component in the synthesis of azo pigments. Azo pigments are a large class of organic colorants characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore, the part of a molecule responsible for its color.

The synthesis of an azo pigment from 6-Chloro-o-acetacetotoluidide follows a well-established two-step process: diazotization and azo coupling.

The Diazotization of an Aromatic Amine

The first step involves the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

The Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component. In this context, 6-Chloro-o-acetacetotoluidide serves as the coupling agent. The active methylene group within the acetoacetyl moiety of 6-Chloro-o-acetacetotoluidide is the site of electrophilic attack by the diazonium ion. This reaction, known as azo coupling, forms the characteristic azo linkage and results in the formation of the final pigment molecule.

The general workflow for this two-step synthesis is illustrated in the diagram below:

Safety, Handling, and Regulatory Considerations

As with any chemical intermediate, proper safety precautions must be observed when handling 6-Chloro-o-acetacetotoluidide. While a comprehensive safety data sheet (SDS) from the supplier should always be consulted for the most detailed and up-to-date information, the following general guidelines apply.

Hazard Identification

Based on available safety data for similar acetoacetanilide compounds, 6-Chloro-o-acetacetotoluidide may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. It is also important to consider the hazards associated with all other reactants and solvents used in the synthesis process, particularly the diazonium salts, which can be explosive in a dry state.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

6-Chloro-o-acetacetotoluidide (CAS No. 91089-62-2) is a crucial chemical intermediate whose value is realized in its conversion to high-performance organic pigments. Its specific molecular structure allows for the creation of a diverse range of yellow to orange shades with varying properties of lightfastness, heat stability, and chemical resistance, depending on the diazo component it is coupled with. A thorough understanding of its physicochemical properties, the mechanism of the azo coupling reaction, and safe handling practices are paramount for its effective and responsible use in industrial and research settings. As the demand for high-performance colorants continues to grow in various sectors, including automotive coatings, plastics, and printing inks, the importance of well-characterized and efficiently utilized intermediates like 6-Chloro-o-acetacetotoluidide will undoubtedly persist. Future research may focus on developing more sustainable synthesis routes for this intermediate and its subsequent pigment derivatives, as well as exploring its potential in novel applications beyond traditional colorants.

References

-

Hangzhou J&H Chemical Co.,Ltd. 6-Chloro-o-acetacetotoluidide 91089-62-2.[Link]

- Google Patents.

- Google Patents.

- Google Patents.CN103102712A - Industrial production method for pigment yellow 81.

-

PubChem. C.I. Pigment Yellow 14.[Link]

-

PubChem. C.I. Pigment Yellow 83.[Link]

-

PubChem. Pigment Yellow 12.[Link]

-

PubChem. Pigment Yellow 73.[Link]

-

PubChem. Pigment Yellow 174.[Link]

-

Organic Syntheses. COUPLING OF o-TOLIDINE AND CHICAGO ACID. [Preparation of a Salt-Free Azo Dye].[Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]

-

Chemsrc. CAS#:91089-62-2 | N-(2-Chloro-6-methyl-phenyl)-3-oxo-butyramide.[Link]

-

The Good Scents Company. butyramide, 541-35-5.[Link]

-

PMC - National Center for Biotechnology Information. 2-Chloro-N-(3-methylphenyl)benzamide.[Link]

-

European Commission. Scientific Committee on Consumer Safety SCCS.[Link]

-

(PDF) N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

-

PubChem. N-(2-chloro-6-methylphenyl)acetamide.[Link]

-

PubChem. 2-Chloro-6-methylphenol.[Link]

-

National Institute of Standards and Technology. Acetic acid, chloro- - the NIST WebBook.[Link]

-

MOLBASE. 2-[(2-chloro-phenyl)-hydrazono]-3-oxo-butyramide.[Link]

Sources

A Comprehensive Technical Guide to N-(2-Chloro-6-methylphenyl)-3-oxobutanamide: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

This guide provides an in-depth analysis of N-(2-chloro-6-methylphenyl)-3-oxobutanamide, a pivotal chemical intermediate in modern synthetic chemistry. We will explore its synthesis, focusing on the underlying reaction mechanisms and the rationale behind process optimization. Furthermore, this document details its critical role in the manufacturing of active pharmaceutical ingredients (APIs), offering a technical resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound, also known as 2-Chloro-6-methylacetoacetanilide, is an organic compound with the chemical formula C₁₁H₁₂ClNO₂. It belongs to the class of acetoacetanilides, which are characterized by a β-ketoamide functional group. This structural feature makes it a versatile precursor in various chemical transformations, particularly in the synthesis of heterocyclic compounds and as a key building block for several pharmaceuticals. Its utility stems from the reactivity of the methylene group adjacent to the two carbonyl groups, which can be readily deprotonated to form a nucleophilic enolate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 94844-93-6 |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-142 °C |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The primary industrial synthesis of this compound involves the acetoacetylation of 2-chloro-6-methylaniline with diketene. This reaction is an example of a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl groups of diketene, leading to the opening of the four-membered ring.

The synthesis is typically carried out in an aprotic solvent, such as toluene or xylene, to prevent side reactions of the highly reactive diketene with protic solvents. The reaction is often catalyzed by a weak acid, like acetic acid, which can protonate the carbonyl oxygen of diketene, further activating it towards nucleophilic attack. The choice of 2-chloro-6-methylaniline as the starting material is dictated by the desired substitution pattern on the final product, which is a crucial feature for its subsequent use in pharmaceutical synthesis. The ortho-chloro and -methyl groups provide steric hindrance that can influence the conformation and reactivity of the molecule.

Materials:

-

2-Chloro-6-methylaniline

-

Diketene

-

Toluene (anhydrous)

-

Acetic acid (catalytic amount)

-

Hexane (for washing)

Procedure:

-

To a stirred solution of 2-chloro-6-methylaniline in anhydrous toluene under an inert atmosphere (e.g., nitrogen), a catalytic amount of acetic acid is added.

-

The mixture is heated to a specific temperature, typically between 80-100 °C, to ensure the dissolution of the starting material and to provide sufficient activation energy for the reaction.

-

Diketene is then added dropwise to the reaction mixture. The rate of addition is carefully controlled to manage the exothermic nature of the reaction and to prevent the accumulation of unreacted diketene, which can lead to side product formation.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. Further cooling in an ice bath can enhance the yield.

-

The solid product is collected by filtration, washed with a cold non-polar solvent like hexane to remove any residual starting materials and solvent, and then dried under vacuum to afford this compound as a crystalline solid.

To ensure the quality and purity of the synthesized intermediate, several analytical techniques are employed. HPLC is used for quantitative analysis of the reaction mixture and the final product to determine its purity. The identity and structure of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a crucial indicator of purity.

Application in Pharmaceutical Synthesis: A Case Study

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients. Its utility is exemplified in the production of certain anti-inflammatory drugs and other therapeutic agents. The β-ketoamide moiety allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry.

Let's consider the synthesis of a hypothetical pyrazolone-based anti-inflammatory drug from this compound. The core of this transformation is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a related compound with a hydrazine derivative.

Experimental Workflow:

A Comprehensive Technical Guide to the Synthesis of N-Aryl-3-Oxobutanamides

For Researchers, Scientists, and Drug Development Professionals

N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a pivotal class of organic compounds characterized by a β-dicarbonyl system and an amide functionality. This unique structural arrangement imparts a high degree of reactivity, making them versatile building blocks in organic synthesis. Their significance extends across various industries, serving as crucial intermediates in the production of pigments, dyes, and a wide array of pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to N-aryl-3-oxobutanamides, offering detailed experimental protocols, mechanistic insights, and a discussion of their applications, tailored for professionals in chemical research and drug development.

I. Core Synthetic Strategies

The synthesis of N-aryl-3-oxobutanamides is predominantly achieved through the acetoacetylation of anilines. The choice of the acetoacetylating agent is a key determinant of the reaction conditions and overall efficiency. The two most prevalent methods involve the use of diketene and β-ketoesters, such as ethyl acetoacetate.

A. Acetoacetylation using Diketene

The reaction of anilines with diketene is a widely employed and efficient method for the synthesis of N-aryl-3-oxobutanamides.[1] This method is often favored for its high atom economy and the relatively mild conditions required.

Mechanism: The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by a ring-opening of the diketene to form the final N-aryl-3-oxobutanamide product.

Caption: Reaction of aniline with diketene.

Experimental Protocol:

A representative protocol for the synthesis of acetoacetanilide from aniline and diketene is as follows:[4]

-

In a 500-mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene.

-

With stirring, add a solution of 42 g (0.5 mole) of diketene in 75 mL of pure, dry benzene dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture at reflux on a steam bath for 1 hour.

-

Remove the majority of the benzene by distillation, followed by removal of the remaining solvent under reduced pressure.

-

Dissolve the residue in 500 mL of hot 50% aqueous ethanol.

-

Allow the solution to cool to 0°C to crystallize the acetoacetanilide.

-

Filter the crystals and wash with cold 50% ethanol. A second crop of crystals can be obtained by adding 250 mL of water to the mother liquor and cooling again.

-

The product can be further purified by recrystallization from 50% ethanol.

Table 1: Comparison of Reaction Parameters for Diketene Method

| Parameter | Value | Reference |

| Reactants | Aniline, Diketene | [4] |

| Solvent | Benzene | [4] |

| Reaction Time | 1.5 hours | [4] |

| Temperature | Reflux | [4] |

| Yield | 74% (crude), 63% (recrystallized) | [4] |

B. Acetoacetylation using Ethyl Acetoacetate

The condensation of anilines with ethyl acetoacetate is another classical and widely used method for preparing N-aryl-3-oxobutanamides.[2][4][5] This reaction typically requires higher temperatures to drive the reaction to completion by removing the ethanol byproduct.

Mechanism: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of an ethanol molecule to form the amide bond. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate the reaction.[2][6]

Caption: Reaction of aniline with ethyl acetoacetate.

Experimental Protocol:

A general procedure for the synthesis of N-(4-iodophenyl)-3-oxobutanamide is as follows:[2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1.0 equivalent) and a high-boiling solvent such as toluene.

-

Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 20-36 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated and purified by standard techniques such as crystallization or column chromatography.

Table 2: Comparison of Reaction Parameters for Ethyl Acetoacetate Method

| Parameter | Value | Reference |

| Reactants | Aryl amine, Ethyl acetoacetate | [2][6] |

| Solvent | Toluene or Xylene | [5][6] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [2][6] |

| Reaction Time | 20-36 hours | [2][6] |

| Temperature | Reflux | [2][6] |

| Yield | Good to excellent | [7] |

II. Modern Synthetic Approaches

In recent years, efforts have been made to develop more environmentally friendly and efficient methods for the synthesis of N-aryl-3-oxobutanamides. These include solvent-free reactions and microwave-assisted synthesis.

A. Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The reaction of anilines with ethyl acetoacetate can be performed under solvent-free conditions, typically with catalytic amounts of a base like potassium tert-butoxide.[3]

B. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[8][9] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods.[10][11] This technique has been successfully applied to the synthesis of N-aryl-3-oxobutanamides, offering a green and efficient alternative to traditional methods.[8]

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours to Days | Moderate to Good | [2][6] |

| Microwave Irradiation | Minutes | Often Higher | [8][9] |

III. Applications in Drug Development and Materials Science

The N-aryl-3-oxobutanamide scaffold is a key pharmacophore in a variety of biologically active molecules. These compounds and their derivatives have been reported to exhibit a range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] For instance, certain derivatives have shown significant antiproliferative activity against various human cancer cell lines.[2] The versatile reactivity of the β-dicarbonyl moiety allows for its use in multicomponent reactions to generate diverse heterocyclic libraries for drug discovery programs.[12][13][14]

Beyond pharmaceuticals, N-aryl-3-oxobutanamides are fundamental precursors in the synthesis of arylide yellows, a major class of organic pigments.[1] The specific substituents on the aryl ring dictate the final color and properties of the pigment.

IV. Conclusion

The synthesis of N-aryl-3-oxobutanamides is a well-established and vital process in organic chemistry with significant industrial applications. While classical methods involving diketene and ethyl acetoacetate remain widely practiced, modern approaches such as solvent-free and microwave-assisted synthesis offer more sustainable and efficient alternatives. The continued exploration of new synthetic methodologies and the application of these versatile building blocks in drug discovery and materials science underscore their enduring importance in the chemical sciences.

References

- Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses Procedure.

- Wikipedia. (n.d.). Acetoacetanilide.

- PrepChem.com. (n.d.). Synthesis of acetoacetanilide.

- ChemicalBook. (n.d.). Acetoacetanilide synthesis.

- Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.

- Benchchem. (n.d.). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.

- Benchchem. (n.d.). An In-depth Technical Guide to N-aryl-3-oxobutanamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols.

- Nishimura, T. (2014). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. CORE.

- ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.

- ResearchGate. (2014). The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3-Oxobutanenitrile.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- Manuela, M. (n.d.). Synthesis of Arylamino-thieno-oxobutanamides and reactivity studies on the cyclisation with the Lawesson´s reagent.

- Benchchem. (n.d.). The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis.

- ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.

- ResearchGate. (n.d.). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF.

- American Journal of Heterocyclic Chemistry. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.

- ResearchGate. (n.d.). Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines | Request PDF.

- WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW.

- (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.

- NIH. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling.

- ResearchGate. (2007). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives.

- PubMed. (2019). Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis.

- (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

- Vinogradova, E. V., et al. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles.

- (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents.

- Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by olefination.

- ResearchGate. (2020). Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-.

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 7. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive analysis of the essential starting materials for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a key intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, the rationale behind the selection of precursors, and detailed methodologies. We will delve into the synthesis of the core precursors, 2-chloro-6-methylaniline and diketene, and then elucidate their reaction to form the target molecule. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a specialized β-ketoamide that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted phenyl ring and a reactive β-ketoamide moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. A notable application of this intermediate is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL)[1]. The purity and quality of this compound are paramount, as they directly impact the efficacy and safety of the final API.

Core Synthetic Strategy: Acetoacetylation of 2-Chloro-6-methylaniline

The most direct and industrially favored method for the synthesis of this compound is the acetoacetylation of 2-chloro-6-methylaniline. This reaction involves the formation of an amide bond between the amine group of 2-chloro-6-methylaniline and an acetoacetylating agent.

Caption: Overall synthesis workflow.

The choice of the acetoacetylating agent is critical for reaction efficiency, yield, and purity of the product. While agents like ethyl acetoacetate can be used, diketene is often preferred for its high reactivity and atom economy.[2][3][4]

In-depth Analysis of Starting Material 1: 2-Chloro-6-methylaniline

2-Chloro-6-methylaniline (also known as 6-chloro-2-toluidine) is a substituted aniline that serves as the backbone of the target molecule.[1] Its synthesis is a multi-step process, and several routes have been developed, each with its own advantages and considerations.

Synthesis of 2-Chloro-6-methylaniline from 3-Chloro-5-methyl-4-nitroaniline

A common and effective method involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline. This process includes diazotization, reduction of the diazonium group, and subsequent reduction of the nitro group.[5][6][7][8]

Reaction Scheme:

3-Chloro-5-methyl-4-nitroaniline → [Diazotization with NaNO₂/H₂SO₄] → [Reduction with H₃PO₂] → Intermediate → [Reduction with Fe/H₂O] → 2-Chloro-6-methylaniline

Caption: Synthesis of 2-Chloro-6-methylaniline.

Experimental Protocol:

-

Diazotization and Deamination:

-

In a reaction vessel, suspend 3-chloro-5-methyl-4-nitroaniline in an aqueous solution of sulfuric acid at 0-5°C.[5][7]

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.

-

After the diazotization is complete, add hypophosphorous acid (H₃PO₂) and stir for several hours at 0-5°C.[5][7]

-

-

Nitro Group Reduction:

-

Work-up and Purification:

-

Filter the hot reaction mixture to remove iron salts.

-

Cool the filtrate and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure 2-chloro-6-methylaniline.[5]

-

Table 1: Molar Ratios for 2-Chloro-6-methylaniline Synthesis[5][7]

| Reactant | Molar Ratio (relative to starting material) |

| 3-chloro-5-methyl-4-nitroaniline | 1 |

| Sulfuric acid | 3 - 4 |

| Sodium nitrite | 1.0 - 1.1 |

| Hypophosphorous acid | 6 - 7 |

| Iron powder | 2.5 - 4.0 |

Alternative Synthetic Routes for 2-Chloro-6-methylaniline

Other reported methods for the synthesis of 2-chloro-6-methylaniline include:

-

From 2-chloroaniline: This route involves a methylation reaction, which can be challenging due to the directing effects of the chloro and amino groups.[6]

-

From 4-amino-3-methylbenzenesulfonic acid: This multi-step process involves acetylation, chlorination, deamination, and decarboxylation.[6]

The choice of synthetic route for 2-chloro-6-methylaniline will depend on factors such as the availability and cost of starting materials, scalability, and environmental considerations. The one-pot method from 3-chloro-5-methyl-4-nitroaniline is often favored for its efficiency and milder reaction conditions.[6]

In-depth Analysis of Starting Material 2: Diketene

Diketene (4-methylideneoxetan-2-one) is a highly reactive organic compound and a versatile reagent in organic synthesis.[9][10] It is the dimer of ketene and is used as an acetoacetylating agent.

Properties and Reactivity of Diketene

Diketene is a colorless to pale yellow liquid with a pungent odor.[10][11] Its reactivity stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening reactions with nucleophiles such as amines.[10]

Table 2: Physical and Chemical Properties of Diketene

| Property | Value |

| Molecular Formula | C₄H₄O₂[9][11] |

| Molar Mass | 84.074 g·mol⁻¹[9] |

| Boiling Point | 127 °C[9][10] |

| Melting Point | -7 °C[9][10] |

| Density | 1.09 g/cm³[9][10] |

| CAS Number | 674-82-8[9] |

Synthesis of Diketene

Industrially, diketene is produced by the dimerization of ketene, which is itself generated by the pyrolysis of acetic acid or acetone.[10][12]

Reaction Scheme:

CH₃COOH (Acetic Acid) → [Pyrolysis] → CH₂=C=O (Ketene) → [Dimerization] → (CH₂CO)₂ (Diketene)

The dimerization of ketene to diketene occurs spontaneously at room temperature.[12]

Safety and Handling of Diketene

Diketene is a hazardous substance and must be handled with extreme care. It is flammable, toxic, and corrosive, and can cause severe irritation to the skin, eyes, and respiratory system.[10][11] It is also a lachrymator.[10] Proper personal protective equipment (PPE), including gloves, safety goggles, and a respirator, must be worn when handling diketene. All work should be conducted in a well-ventilated fume hood.

The Core Reaction: Synthesis of this compound

The reaction between 2-chloro-6-methylaniline and diketene is a nucleophilic acyl substitution where the amine attacks the carbonyl group of the β-lactone ring of diketene, leading to ring opening and the formation of the amide bond.

Caption: The core acetoacetylation reaction.

Experimental Protocol:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline in an inert aprotic solvent such as toluene or benzene.

-

Stir the solution at room temperature.

-

-

Addition of Diketene:

-

Slowly add diketene to the solution of 2-chloro-6-methylaniline. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the product may precipitate out of the solution upon cooling.

-

The crude product can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a solid.

-

Conclusion

The synthesis of this compound is a well-established process that relies on the careful selection and preparation of its key starting materials: 2-chloro-6-methylaniline and diketene. This guide has provided a detailed examination of the synthetic routes to these precursors and the final acetoacetylation reaction. By understanding the underlying chemistry and adhering to the outlined protocols and safety precautions, researchers can confidently and efficiently produce this valuable pharmaceutical intermediate. The provided methodologies, grounded in authoritative sources, offer a robust framework for the synthesis and further investigation of this compound and its derivatives.

References

-

Wikipedia. (2023). Diketene. Retrieved from [Link]

-

Grokipedia. (n.d.). Diketene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of diketene. Retrieved from [Link]

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.

-

National Institutes of Health. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

-

Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]

- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.

- Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.

-

ResearchGate. (n.d.). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

-

SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Tradeindia. (n.d.). (E)-N-(2-Chloro-6-Methylphenyl)-3-Ethoxyacrylamide. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 8. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 9. Diketene - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. CAS 674-82-8: Diketene | CymitQuimica [cymitquimica.com]

- 12. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Characteristics of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Introduction

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a substituted acetoacetamide derivative, represents a class of compounds with significant utility in synthetic organic chemistry and potential applications in medicinal chemistry. Its structure, featuring a β-ketoamide moiety, makes it a versatile precursor for the synthesis of various heterocyclic systems and a valuable building block in drug discovery programs. The presence of the sterically hindered and electronically modified 2-chloro-6-methylphenyl group imparts specific solubility, reactivity, and conformational properties that are critical for its application. This guide provides a comprehensive analysis of its core physical and chemical characteristics, supported by detailed experimental protocols and theoretical considerations for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 91089-62-2 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 225.67 g/mol | [1][2] |

| InChIKey | NRVXULLHSFITHB-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(NC(CC(C)=O)=O)C(Cl)=CC=C1 |[2] |

The molecule's architecture is defined by three primary components:

-

Aromatic Ring: A benzene ring substituted with a chloro group and a methyl group at positions 2 and 6, respectively. This ortho-substitution pattern creates significant steric hindrance around the amide nitrogen.

-

Amide Linkage: A secondary amide bond connects the aromatic ring to the butanamide backbone. This bond's rotational properties and susceptibility to hydrolysis are key chemical features.

-

β-Ketoamide Moiety: The -C(=O)CH₂C(=O)- functional group is the most reactive part of the molecule, exhibiting keto-enol tautomerism and possessing an acidic α-proton.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. While some data is available from chemical suppliers and computational models, key experimental values like melting point and solubility require laboratory determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [2] |

| LogP (octanol/water) | 2.566 | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

| Melting Point | Not experimentally reported. See Protocol 3.1. | N/A |

| Solubility | Insoluble in water (predicted); Soluble in organic solvents (predicted). See Protocol 3.2. |[3] |

Protocol: Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. This protocol uses the capillary method, a standard and reliable technique.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool. Repeat the measurement with a fresh sample, this time setting the heating rate to a slow 1-2 °C/min starting from ~20 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Protocol: Assessment of Solubility

Rationale: Understanding a compound's solubility profile across a range of solvents is essential for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques (e.g., HPLC, NMR). This protocol provides a qualitative but systematic approach.

-

Solvent Selection: Prepare a panel of common laboratory solvents representing a polarity gradient (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to each of seven labeled test tubes.

-

Solvent Addition & Observation:

-

To the first tube, add the first solvent dropwise up to 1 mL, vortexing or shaking vigorously after each addition.

-

Observe for dissolution. Record the approximate volume of solvent required for complete dissolution.

-

If the compound dissolves completely in less than 1 mL, it is considered "soluble." If it remains undissolved after 1 mL, it is "sparingly soluble" or "insoluble."

-

-

Repeat for all Solvents: Repeat step 3 for each solvent in the panel.

-

Data Reporting: Report the results qualitatively (e.g., Soluble, Sparingly Soluble, Insoluble) for each solvent tested.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dominated by the interplay between the amide linkage and the β-keto functionality.

Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This equilibrium is fundamental to the compound's reactivity, particularly the nucleophilicity of the α-carbon.

Caption: Equilibrium between the keto and enol tautomers of the β-ketoamide moiety.

Reactivity Profile

-

Amide Hydrolysis: The amide bond is generally stable but can be cleaved under forcing acidic or basic conditions, yielding 2-chloro-6-methylaniline and acetoacetic acid (which subsequently decarboxylates). The steric hindrance from the ortho-substituents on the phenyl ring may slow the rate of hydrolysis compared to unhindered anilides.

-

Active Methylene Group: The α-protons on the methylene carbon are acidic (pKa ≈ 11 in DMSO) due to resonance stabilization of the resulting carbanion by both adjacent carbonyl groups. This makes the methylene carbon a soft nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as alkylations and condensations (e.g., Knoevenagel, Biginelli reactions).[4]

-

Synthesis Pathway: Understanding the synthesis provides context for potential impurities and stability. The most common synthesis involves the condensation of 2-chloro-6-methylaniline with a reactive acetoacetylating agent like diketene or ethyl acetoacetate.[5]

Caption: Simplified workflow for the synthesis of the title compound.

Spectroscopic Profile (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

|---|---|

| ¹H NMR | δ (ppm): 9.0-9.5 (s, 1H, N-H), 7.1-7.4 (m, 3H, Ar-H), 3.6 (s, 2H, -COCH₂CO-), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, -COCH₃) |

| ¹³C NMR | δ (ppm): 205 (C=O, ketone), 165 (C=O, amide), 130-140 (Ar-C), 50 (-CH₂-), 31 (-COCH₃), 18 (Ar-CH₃) |

| IR (cm⁻¹) | 3250-3300 (N-H stretch), 1720 (C=O ketone stretch), 1670 (C=O amide I stretch), 1540 (N-H bend, amide II) |

| Mass Spec (m/z) | [M]⁺ at 225/227 (due to ³⁵Cl/³⁷Cl isotopes), major fragments at 182/184 (loss of acetyl), 140/142 (2-chloro-6-methylaniline fragment) |

Protocol: Acquisition of Spectroscopic Data

Rationale: Proper sample preparation is paramount for obtaining high-quality, interpretable spectroscopic data. The choice of solvent is critical, especially for NMR, where protonated solvents can obscure signals.

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is fully soluble.

-

Cap the tube and invert several times to ensure a homogeneous solution.

-

Causality: A deuterated solvent is used to avoid a large, interfering solvent peak in the ¹H NMR spectrum. The internal standard, tetramethylsilane (TMS), is often pre-added to the solvent by the manufacturer to provide a reference signal at 0 ppm.

-

-

IR Sample Preparation (ATR):

-

Place a small, powdered amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

-

Mass Spectrometry Sample Preparation (EI):

-

For analysis by Electron Ionization (EI) with a direct insertion probe, a few micrograms of the solid sample are placed in a capillary tube, which is then inserted into the instrument's high-vacuum source and heated to induce vaporization.[8]

-

Alternatively, for GC-MS, the sample must be dissolved in a volatile organic solvent.

-

Conclusion

This compound is a well-defined organic compound whose properties are dictated by its unique combination of a sterically hindered aromatic system and a reactive β-ketoamide functional group. Its characterization relies on standard analytical techniques, and its utility in research and development is underscored by the reactivity of its active methylene group and the potential for derivatization at the amide and aromatic positions. This guide provides the foundational chemical and physical data, along with robust protocols, to enable its effective use and further investigation by the scientific community.

References

- This compound AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s431889]

- 91089-62-2 | this compound | ChemScene. [URL: https://www.chemscene.com/products/N-2-chloro-6-methylphenyl-3-oxobutanamide-91089-62-2.html]

- N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide - Smolecule. [URL: https://www.smolecule.com/N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide.html]

- (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44557928]

- 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Thermo Fisher Scientific. [URL: https://www.thermofisher.

- N-(5-chloro-2,4-dimethylphenyl)-3-oxobutanamide | C12H14ClNO2 | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177717199]

- 20139-55-3, N-(4-Chloro-2-methylphenyl)-3-oxobutanamide Formula - ECHEMI. [URL: https://www.echemi.com/products/20139-55-3.html]